Home > Products > Screening Compounds P108301 > Tin mesoporphyrin
Tin mesoporphyrin - 106344-20-1

Tin mesoporphyrin

Catalog Number: EVT-285036
CAS Number: 106344-20-1
Molecular Formula: C34H36Cl2N4O4Sn
Molecular Weight: 754.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tin mesoporphyrin, also known as stannsoporfin, is a synthetic metalloporphyrin, a class of compounds characterized by a porphyrin ring complexed with a metal ion. [] In tin mesoporphyrin, the metal ion is tin (Sn). [] It has been extensively studied in scientific research for its potent inhibitory action on heme oxygenase (HO), an enzyme that catalyzes the breakdown of heme into biliverdin, ferrous iron, and carbon monoxide. [, , , , ]

Relevance: SnPP shares a similar structure with tin mesoporphyrin, with both possessing a tin atom chelated in the porphyrin ring. The difference lies in the side chains attached to the porphyrin ring. Despite their structural similarities and shared ability to inhibit HO, SnPP's phototoxicity poses a significant drawback compared to the relatively safer profile of tin mesoporphyrin [ [], [] ].

Zinc Protoporphyrin (ZnPP)

Compound Description: Zinc protoporphyrin (ZnPP) is a naturally occurring metalloporphyrin that acts as a competitive inhibitor of HO, similar to tin mesoporphyrin [ [], [] ]. It is found in elevated concentrations in the red blood cells of children with lead poisoning [ [] ]. While ZnPP is a potent HO inhibitor and shows promise in controlling hyperbilirubinemia, it exhibits poor oral absorption [ [] ].

Relevance: ZnPP and tin mesoporphyrin both function as HO inhibitors and have been investigated for their potential in treating neonatal jaundice. Structurally, ZnPP differs from tin mesoporphyrin by having a zinc atom instead of tin in the porphyrin ring. Although both compounds show promise, ZnPP's poor oral absorption necessitates alternative delivery methods, while tin mesoporphyrin can be administered orally [ [], [] ].

Relevance: Structurally, ZnMP is closely related to tin mesoporphyrin, with the primary difference being the central metal ion—zinc in ZnMP and tin in tin mesoporphyrin. While both compounds exhibit HO inhibitory activity, ZnMP's detrimental effects on hematopoiesis distinguish it from tin mesoporphyrin, highlighting potentially important differences in their biological activities [ [], [] ].

Tin Diiododeuteroporphyrin (SnI2DP)

Compound Description: Tin diiododeuteroporphyrin (SnI2DP) is a metalloporphyrin containing tin, similar to tin mesoporphyrin. It has been investigated for its potential in treating neonatal hyperbilirubinemia due to its HO inhibitory properties [ [] ]. Compared to SnPP, SnI2DP exhibits reduced phototoxicity, making it a potentially safer alternative [ [] ].

Chromium Mesoporphyrin (CrMP)

Compound Description: Chromium mesoporphyrin (CrMP) is a metalloporphyrin that incorporates chromium into its structure. Unlike tin mesoporphyrin, CrMP has been found to be lethal when administered intravenously in animals [ [] ]. It lacks photoreactive properties, distinguishing it from SnPP and potentially tin mesoporphyrin [ [] ].

Relevance: Although structurally similar to tin mesoporphyrin with a metal ion chelated in the porphyrin ring, CrMP exhibits starkly contrasting biological activities. CrMP's lethal effects in animals highlight its stark difference from the therapeutic potential of tin mesoporphyrin [ [], [] ].

Cobalt Protoporphyrin (CoPP)

Compound Description: Cobalt protoporphyrin (CoPP) is a metalloporphyrin distinct from tin mesoporphyrin in its metal center, containing cobalt instead of tin. While tin mesoporphyrin acts as an HO inhibitor, CoPP functions as a potent HO-1 inducer [ [], [], [] ].

Relevance: CoPP serves as a valuable tool in research studying the effects of HO-1 induction. While tin mesoporphyrin inhibits HO activity, CoPP promotes its upregulation. This opposing action on the HO system makes CoPP a valuable tool in elucidating the role of HO-1 in various physiological and pathological processes, often used in conjunction with tin mesoporphyrin for comparative analysis [ [], [], [] ].

Heme & Hemin

Compound Description: Heme, an iron-containing porphyrin, is the natural substrate of HO, the enzyme that tin mesoporphyrin inhibits. Hemin, a chloride salt of heme, is often used experimentally to induce HO-1 expression [ [], [], [], [] ].

Relevance: Heme and hemin are directly relevant to the study of tin mesoporphyrin due to their interaction with the HO pathway. Tin mesoporphyrin, as an HO inhibitor, directly opposes the actions of heme, the enzyme's substrate. Hemin, often used to induce HO-1, provides a contrasting approach to manipulating the HO system, allowing researchers to investigate the effects of increased HO activity, often in comparison to tin mesoporphyrin-mediated inhibition [ [], [], [], [] ].

Classification and Source

Tin mesoporphyrin is classified as a metalloporphyrin due to the presence of tin at its center. It is synthesized rather than derived from natural sources. This compound is particularly significant in medical research due to its inhibitory effects on heme oxygenase, which catalyzes the degradation of heme into biliverdin and carbon monoxide. The inhibition of this enzyme can lead to increased levels of heme in the body, making tin mesoporphyrin a potential therapeutic agent for conditions related to bilirubin metabolism .

Synthesis Analysis

The synthesis of tin mesoporphyrin typically involves the following steps:

  1. Formation of Protoporphyrin IX: The initial step involves synthesizing protoporphyrin IX, which serves as the precursor for tin mesoporphyrin.
  2. Incorporation of Tin: Tin ions are introduced into the protoporphyrin structure. This can be achieved through various methods such as:
    • Metalation with tin(II) chloride in a solvent like dimethylformamide or dimethyl sulfoxide.
    • Heating the mixture under controlled conditions to facilitate the incorporation of tin into the porphyrin ring.
  3. Reduction of Vinyl Groups: In tin mesoporphyrin, the vinyl groups at positions C2 and C4 of the porphyrin ring are reduced to ethyl groups. This modification is crucial for enhancing the compound's stability and solubility .

Parameters such as temperature, reaction time, and concentration of reactants can significantly affect yield and purity during synthesis.

Molecular Structure Analysis

Tin mesoporphyrin has a complex molecular structure that closely resembles that of heme. Its core structure is based on protoporphyrin IX with the following characteristics:

  • Central Atom: Tin (Sn) is located at the center of the porphyrin ring.
  • Substituents: The molecule features ethyl groups instead of vinyl groups at positions C2 and C4.
  • Molecular Weight: The molecular weight of tin mesoporphyrin is approximately 754.3 g/mol.

The arrangement allows for effective interaction with heme oxygenase, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Tin mesoporphyrin primarily participates in reactions involving:

  • Inhibition of Heme Oxygenase: By binding to heme oxygenase, tin mesoporphyrin prevents the conversion of heme to biliverdin. This reaction is pivotal in conditions like hyperbilirubinemia where bilirubin levels need to be controlled.
  • Potential Redox Reactions: As a metalloporphyrin, it may also engage in redox reactions due to its ability to undergo oxidation states changes depending on environmental conditions.

These chemical interactions are critical for its therapeutic applications .

Mechanism of Action

The mechanism by which tin mesoporphyrin exerts its effects involves:

  1. Competitive Inhibition: Tin mesoporphyrin competes with heme for binding sites on heme oxygenase. By occupying these sites, it effectively reduces the enzyme's activity.
  2. Accumulation of Heme: With decreased conversion to biliverdin, levels of heme rise in tissues. This accumulation can be beneficial in certain clinical scenarios where bilirubin production needs to be minimized.
  3. Therapeutic Effects: In clinical settings, this mechanism has been utilized to treat conditions such as neonatal jaundice by preventing excessive bilirubin formation .
Physical and Chemical Properties Analysis

Tin mesoporphyrin exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethylformamide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Absorption Spectrum: Tin mesoporphyrin shows characteristic absorption peaks in the ultraviolet-visible spectrum due to its porphyrin structure.

These properties influence its behavior in biological systems and its efficacy as a therapeutic agent .

Applications

Tin mesoporphyrin has several promising applications:

  1. Treatment of Hyperbilirubinemia: Clinical studies have shown that it can effectively reduce bilirubin levels in newborns suffering from severe hyperbilirubinemia, potentially eliminating the need for exchange transfusions .
  2. Prevention of Neonatal Jaundice: Administering tin mesoporphyrin before discharge has been linked to lower rates of neonatal jaundice by decreasing total biliverdin load .
  3. Research in Cancer Therapy: Recent studies are exploring its potential as an immune checkpoint inhibitor by targeting heme oxygenase-1 activity within tumor microenvironments .
  4. Neurological Applications: There is ongoing research into its effects on reducing edema and hematoma volumes following intracerebral hemorrhage from traumatic brain injuries .
Introduction to Tin Mesoporphyrin in Biomedical Research

Historical Context of Metalloporphyrins in Therapeutic Development

The therapeutic exploration of metalloporphyrins began in the late 1970s when Drummond and Kappas at Rockefeller University observed that metal ions complexed within porphyrin rings could alter heme oxygenase (HO) activity. Their seminal work identified tin protoporphyrin (SnPP) as a potent competitive inhibitor of HO, reducing bilirubin production in vitro and in animal models [1] [3]. However, SnPP’s clinical utility was limited by photosensitivity risks due to its vinyl groups, which generated cytotoxic singlet oxygen under light exposure [1].

This spurred the development of second-generation analogs like SnMP (mesoporphyrin IX), where vinyl-to-ethyl modifications reduced phototoxic potential while increasing inhibitory potency. By the 1990s, SnMP demonstrated superior efficacy in clinical trials for neonatal jaundice, achieving a >10-fold greater HO inhibition than SnPP at equivalent doses [1] [7]. Concurrently, researchers synthesized diverse metalloporphyrins (e.g., zinc protoporphyrin, cobalt mesoporphyrin) to probe structure-activity relationships:

  • Activators: FePP and CoPP induce HO-1 expression.
  • Inhibitors: ZnPP, SnPP, and SnMP competitively block HO activity [9].

Table 1: Evolution of Key Metalloporphyrins in Biomedical Research

CompoundCentral MetalPorphyrin TypePrimary ActionKey Historical Milestone
SnPP (Protoporphyrin)Tin (Sn⁴⁺)Protoporphyrin IXHO competitive inhibitorFirst synthetic HO inhibitor (1980s) [1]
SnMP (Stannsoporfin)Tin (Sn⁴⁺)Mesoporphyrin IXEnhanced HO inhibition10× potency vs. SnPP; reduced phototoxicity [1] [7]
ZnPPZinc (Zn²⁺)Protoporphyrin IXHO inhibitionAnimal studies only [7]
CoPPCobalt (Co²⁺)Protoporphyrin IXHO-1 inductionUsed to study cytoprotective pathways [9]

SnMP as a Competitive Inhibitor of Heme Oxygenase-1 (HO-1)

SnMP’s primary mechanism involves high-affinity binding to the active site of heme oxygenase-1 (HO-1), sterically excluding native heme substrates. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron—molecules with antioxidant, vasodilatory, and pro-proliferative effects [1] [9]. By inhibiting this enzyme, SnMP disrupts a critical cytoprotective pathway in pathological states:

  • Redox Homeostasis Disruption: In NSCLC A549 cells, HO-1 overexpression maintains low ROS levels. SnMP (5–10 μM) suppresses HO activity, increasing intracellular ROS by 40–60% and depleting glutathione (GSH) reserves, crippling antioxidant defenses [9].
  • Metabolic Reprogramming: SnMP downregulates G6PD and TIGAR—key enzymes in the pentose phosphate pathway (PPP)—reducing NADPH production essential for redox balance. Concurrent suppression of glutamate-cysteine ligase (GCLC) further impedes GSH synthesis [9].
  • Antiproliferative Effects: In HO-1-high A549 lung cancer cells, SnMP reduces proliferation by 70% and migration by 50% at 10 μM. Conversely, HO-1-low NCI-H292 cells show minimal response, confirming target specificity [9].

Table 2: Cellular Consequences of HO-1 Inhibition by SnMP

Process AffectedBiomarker AlterationFunctional OutcomeExperimental Context
Oxidative Stress↑ ROS; ↓ GSHDNA damage, apoptosis primingA549 NSCLC cells [9]
Glucose Metabolism↓ G6PD, ↓ TIGAR (PPP suppression)Reduced NADPH regenerationA549 cells [9]
Heme RecyclingAccumulation of unmetabolized hemePro-oxidant cytotoxicityIn vitro enzyme assays [1]
Iron Homeostasis↓ Free iron releaseReduced ferroptosis susceptibilityTheoretical model [1]

Emergence of SnMP in Immune Checkpoint Modulation

Recent preclinical studies reveal SnMP’s immunomodulatory role via myeloid-specific HO-1 blockade. HO-1 is overexpressed in tumor-associated macrophages (TAMs) and dendritic cells, creating an immunosuppressive niche through:

  • CO-mediated suppression of NF-κB and STAT1, impairing dendritic cell maturation.
  • Bilirubin-driven inhibition of T-cell proliferation and cytotoxicity [2] [5].

In murine breast cancer models (MMTV-PyMT), combining SnMP with chemotherapy (5-fluorouracil) or PD-1 blockade amplified antitumor immunity:

  • CD8⁺ T-cell Activation: SnMP reduced myeloid HO-1 activity, increasing intratumoral CD8⁺ T-cell infiltration by 3-fold and enhancing IFN-γ production [5].
  • Synergy with Chemotherapy: Low-dose SnMP adjunct to 5-fluorouracil suppressed tumor growth comparably to PD-1 inhibitors, correlating with elevated CD38⁺ M1 macrophages and reduced PD-L1 expression [2] [8].
  • Clinical Relevance: Single-cell RNA sequencing of human breast tumors confirmed co-expression of HO-1 with PD-L1/2 in myeloid lineages. High HO-1 levels predicted poor prognosis in chemotherapy-treated patients, validating its checkpoint role [5].

Beyond oncology, SnMP enhances host-directed therapies against infections. In multidrug-resistant tuberculosis (MDR-TB) murine models, SnMP (5 mg/kg) combined with the regimen SPaO (TBAJ-876/pretomanid/TBI-223):

  • Reduced lung bacillary burden by an additional 0.69 log₁₀ CFUs vs. SPaO alone.
  • Modulated M1 macrophage polarization via CD38 upregulation, accelerating bacterial clearance [4].

Properties

CAS Number

106344-20-1

Product Name

Tin mesoporphyrin

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride

Molecular Formula

C34H36Cl2N4O4Sn

Molecular Weight

754.3 g/mol

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

LLDZJTIZVZFNCM-UHFFFAOYSA-J

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

Solubility

Soluble in DMSO, not in water

Synonyms

Stannsoporfin USAN; Tin mesoporphyrin; SNMPP; SnMP; Sn Mesoporphyrin; Stanate; Stannsoporfin. tin (IV) mesoporphyrin IX dichloride.

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.